Sulfoxylic diamide, tetraethyl-

Description

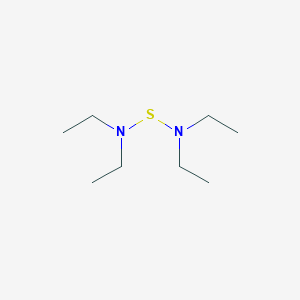

Sulfoxylic diamide, tetraethyl- (CAS: 97-77-8), also known as thioperoxydicarbonic diamide or bis(diethylthiocarbamoyl) disulfide, is a sulfur-containing organic compound with the molecular formula C₁₀H₂₀N₂S₄ . It is pharmacopeially recognized as Disulfiram, a clinically approved drug for alcohol aversion therapy due to its inhibition of acetaldehyde dehydrogenase. The compound features two diethylthiocarbamoyl groups bridged by a disulfide bond, contributing to its reactivity and therapeutic effects . Regulatory standards specify a purity range of 98.0–102.0% for pharmaceutical use, validated via infrared spectroscopy and HPLC retention time matching .

Properties

CAS No. |

3768-61-4 |

|---|---|

Molecular Formula |

C8H20N2S |

Molecular Weight |

176.33 g/mol |

IUPAC Name |

N-(diethylaminosulfanyl)-N-ethylethanamine |

InChI |

InChI=1S/C8H20N2S/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

QNIJHQFUVWJCDA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)SN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoxylic diamide, tetraethyl- typically involves the reaction of sulfoximines with tetraethyl orthosilicate under specific conditions. The reaction is facilitated by the presence of hypervalent iodine (III) reagents and simple sources of ammonia in alcohol solvents . This method ensures high yields and tolerance of polar, protic, and basic functionality.

Industrial Production Methods

Industrial production of sulfoxylic diamide, tetraethyl- often involves large-scale synthesis using similar methods as described above. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Sulfoxylic diamide, tetraethyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoximines.

Reduction: Reduction reactions can convert it into simpler amides.

Substitution: The amide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine, ammonia, and alcohol solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoximines, simpler amides, and substituted derivatives of sulfoxylic diamide, tetraethyl-.

Scientific Research Applications

Sulfoxylic diamide, tetraethyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of other chemicals and materials due to its unique properties

Mechanism of Action

The mechanism of action of sulfoxylic diamide, tetraethyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect calcium channels, leading to muscle contraction and other physiological effects. This mechanism is similar to that of other diamide compounds, which act on the ryanodine receptor to regulate calcium ion release .

Comparison with Similar Compounds

Sulfoxylic Diamide, Tetrakis(1-methylethyl)- (CAS: 34695-18-6)

- Molecular Formula : C₁₄H₂₈N₂S₄

- Key Structural Difference : Replacement of ethyl groups with isopropyl (1-methylethyl) substituents.

- Properties: Increased steric hindrance due to bulkier isopropyl groups may reduce reactivity compared to the tetraethyl variant. No pharmacopeial recognition or therapeutic applications are documented .

Oxalic Acid Diamide Derivatives

- General Structure : R₁R₂NC(O)C(O)NR₃R₄, where R groups vary (e.g., alkyl, aryl).

- Key Properties : Demonstrated antioxidant activity in rat models, reducing malondialdehyde (a lipid peroxidation marker) in brain and liver tissues .

- Contrast with Tetraethyl- : Unlike sulfoxylic diamides, oxalic acid diamides lack sulfur and disulfide bonds, instead relying on carbonyl groups for redox modulation .

Diamide (Azodicarboxylic Acid Derivatives)

- Example : Diamide (N,N,N',N'-tetramethylazodicarboxamide).

- Applications : Used experimentally to induce oxidative stress in cell cultures (e.g., yeast growth inhibition at 1.1–5 mM concentrations) .

- Divergence : Diamides primarily act as thiol-oxidizing agents, whereas sulfoxylic diamides like tetraethyl- exhibit enzyme-inhibitory mechanisms .

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

- Therapeutic Potential: Sulfoxylic diamide, tetraethyl-’s clinical use contrasts with oxalic acid diamides’ preclinical antioxidant promise .

- Structural-Activity Relationship (SAR) : Bulkier substituents (e.g., isopropyl) reduce bioavailability but may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.